![molecular formula C9H9ClO B1467539 1-(4-Chlorophenyl)cyclopropan-1-ol CAS No. 16031-54-2](/img/structure/B1467539.png)
1-(4-Chlorophenyl)cyclopropan-1-ol
Overview
Description
“1-(4-Chlorophenyl)cyclopropan-1-ol” is a chemical compound with the CAS Number: 16031-54-2 . It has a molecular weight of 168.62 and is typically stored at temperatures below -10°C . The compound is usually available in powder form .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)cyclopropan-1-ol” consists of a cyclopropane ring attached to a 4-chlorophenyl group and a hydroxyl group . The InChI code for the compound is 1S/C9H9ClO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2 .
Scientific Research Applications
Organic Synthesis
In organic synthesis, this compound could be used as a building block for creating complex molecules. Its cyclopropane ring, a common motif in many active pharmaceutical ingredients, makes it a valuable compound for constructing diverse chemical libraries .
Material Science
The compound’s properties, such as its melting point and purity, suggest it could be useful in material science research, particularly in the synthesis of new materials with specific thermal and structural characteristics .
Analytical Chemistry
1-(4-Chlorophenyl)cyclopropan-1-ol: could be used as a standard or reference compound in chromatographic analysis, helping to identify or quantify substances within a mixture by comparing their retention times to those of known compounds .
Biochemistry
In biochemistry, this compound might play a role in studying enzyme-catalyzed reactions involving cyclopropane rings. Understanding these reactions could lead to insights into enzyme mechanisms and the development of enzyme inhibitors .
Safety and Hazards
The safety data sheet for “1-(4-Chlorophenyl)cyclopropan-1-ol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
1-(4-chlorophenyl)cyclopropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITYGCJPZRPVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734443 | |
Record name | 1-(4-Chlorophenyl)cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)cyclopropan-1-ol | |
CAS RN |
16031-54-2 | |
Record name | 1-(4-Chlorophenyl)cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90734443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)cyclopropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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